molecular formula C19H21ClN2O3 B13747275 2-Amino-2'-tert-butoxycarbonylaminomethyl-5-chlorobenzophenone

2-Amino-2'-tert-butoxycarbonylaminomethyl-5-chlorobenzophenone

Cat. No.: B13747275
M. Wt: 360.8 g/mol
InChI Key: UPPDZBKLNSQDPL-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-amino-5-chlorobenzoyl)benzylcarbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is often used in research and experimental settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-amino-5-chlorobenzoyl)benzylcarbamate typically involves the reaction of 2-amino-5-chlorobenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with benzylamine to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often employ automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-amino-5-chlorobenzoyl)benzylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

tert-Butyl 2-(2-amino-5-chlorobenzoyl)benzylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-amino-5-chlorobenzoyl)benzylcarbamate involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing it from reacting with other reagents during synthesis. The protecting group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyloxycarbonyl (Boc): Another common protecting group for amines, removed under acidic conditions.

    Carboxybenzyl (Cbz): A benzyl-based protecting group, removed by catalytic hydrogenation.

    Fluorenylmethoxycarbonyl (Fmoc): A protecting group removed by base treatment.

Uniqueness

tert-Butyl 2-(2-amino-5-chlorobenzoyl)benzylcarbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .

Properties

Molecular Formula

C19H21ClN2O3

Molecular Weight

360.8 g/mol

IUPAC Name

tert-butyl N-[[2-(2-amino-5-chlorobenzoyl)phenyl]methyl]carbamate

InChI

InChI=1S/C19H21ClN2O3/c1-19(2,3)25-18(24)22-11-12-6-4-5-7-14(12)17(23)15-10-13(20)8-9-16(15)21/h4-10H,11,21H2,1-3H3,(H,22,24)

InChI Key

UPPDZBKLNSQDPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)Cl)N

Origin of Product

United States

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